molecular formula C25H21N5O3S B2818600 2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1242889-36-6

2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2818600
CAS RN: 1242889-36-6
M. Wt: 471.54
InChI Key: VLVLGFDRSATHCE-UHFFFAOYSA-N
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Description

2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O3S and its molecular weight is 471.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research on derivatives closely related to the chemical compound has demonstrated significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria. A study highlighted the synthesis of 1,2,3-triazole-tagged thieno[2,3-d]pyrimidinone derivatives that showed potent activity against Escherichia coli, Klebsiella pneumonia, Bacillus subtilis, and Bacillus cereus, suggesting the potential for these compounds to be developed into antibacterial agents (Kumari et al., 2017).

Antimicrobial Activity

Another study focused on the synthesis and antimicrobial activity of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. These compounds exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This research suggests that derivatives of the given compound could possess valuable antimicrobial properties, providing a pathway for the development of new antimicrobial agents (Vlasov et al., 2015).

Antitumor Activity

In the realm of cancer research, derivatives of thieno[2,3-d]pyrimidine, similar to the compound , have been synthesized and evaluated for their antitumor activity. A study found that these compounds displayed potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. This indicates that the compound and its derivatives could be explored further as potential anticancer agents (Hafez & El-Gazzar, 2017).

Cytotoxic Activity

Research into the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, which share a core structural motif with the compound , has shown that these derivatives possess cytotoxic activity against a range of cancer cell lines. This suggests potential for the development of new cancer therapies based on the structural framework of the compound (Al-Sanea et al., 2020).

Antioxidant Activity

A study on 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, closely related to the chemical structure of interest, has revealed significant antioxidant activity. This activity is attributed to the presence of electron-donating substituents, enhancing the molecule's ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Kotaiah et al., 2012).

properties

IUPAC Name

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-15-8-10-17(11-9-15)12-26-19(31)13-30-14-27-24-20(25(30)32)16(2)21(34-24)23-28-22(29-33-23)18-6-4-3-5-7-18/h3-11,14H,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVLGFDRSATHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

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